TSLP-IN-11a
Description
Properties
Molecular Formula |
C21H16O5 |
|---|---|
Molecular Weight |
348.354 |
IUPAC Name |
5,7-Dihydroxy-2-(4'-hydroxy-[1,1'-biphenyl]-3-yl)chroman-4-one |
InChI |
InChI=1S/C21H16O5/c22-15-6-4-12(5-7-15)13-2-1-3-14(8-13)19-11-18(25)21-17(24)9-16(23)10-20(21)26-19/h1-10,19,22-24H,11H2 |
InChI Key |
XBGTVCBGJFLIQZ-UHFFFAOYSA-N |
SMILES |
O=C1CC(C2=CC(C3=CC=C(O)C=C3)=CC=C2)OC4=C1C(O)=CC(O)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TSLP-IN-11a |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Tslp in 11a Action
TSLP-IN-11a Inhibition of TSLP-Receptor Complex Formation
The initiation of TSLP signaling is a stepwise process that begins with the cytokine TSLP binding to its primary receptor subunit, TSLPR. nih.govresearchgate.net This initial binding event creates a binary complex that then recruits the Interleukin-7 receptor alpha (IL-7Rα) chain to form a stable, high-affinity ternary complex. researchgate.netresearchgate.netnih.gov The formation of this TSLP:TSLPR:IL-7Rα complex is essential for transmembrane signaling. researchgate.netmdpi.com this compound is designed to interfere with this critical extracellular event. patsnap.com
This compound functions by directly inhibiting the interaction between TSLP and the TSLP receptor (TSLPR). frontiersin.org As a small molecule, it is engineered to interfere with the binding interface of these two proteins. patsnap.comchemrxiv.org This prevents TSLP from successfully docking with TSLPR, which is the requisite first step in the signaling cascade. nih.govpatsnap.com The parent compound, Baicalein (B1667712), was the first small molecule identified to effectively block this interaction, and subsequent structure-activity relationship studies led to the development of this compound with enhanced potency. researchgate.netpatsnap.com This inhibitory action is dose-dependent, as demonstrated in in vitro assays. frontiersin.org By preventing the formation of the initial TSLP-TSLPR binary complex, this compound effectively neutralizes the biological activity of the TSLP cytokine at the outset. patsnap.com
The recruitment of the IL-7Rα chain is a crucial secondary step that stabilizes the signaling complex and is entirely dependent on the initial successful binding of TSLP to TSLPR. researchgate.netnih.gov Human TSLP alone does not have a notable affinity for IL-7Rα; only the TSLP-TSLPR binary complex can efficiently recruit IL-7Rα to form the functional ternary structure. researchgate.net
By blocking the primary TSLP-TSLPR interaction, this compound indirectly but effectively prevents the subsequent recruitment of IL-7Rα. patsnap.com Without the formation of the initial binary complex, the high-affinity binding site for IL-7Rα is not properly formed, thus halting the assembly of the complete receptor complex. patsnap.comchemrxiv.org This mechanism ensures that the downstream signaling cascades are not initiated. patsnap.com
Downstream Signaling Pathway Modulation by this compound
The proper assembly of the TSLP:TSLPR:IL-7Rα ternary complex brings the intracellular domains of the receptor subunits into close proximity, which triggers the activation of associated Janus kinases (JAKs). frontiersin.orgnih.gov This kinase activity, in turn, leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. frontiersin.orgnih.gov this compound, by preventing the receptor complex formation, abrogates these downstream signaling events. nih.govpatsnap.com
TSLP signaling activates the Janus kinases JAK1 and JAK2. nih.govwikipedia.org Upon formation of the ternary receptor complex, JAK1 and JAK2 associated with the intracellular domains of the receptor chains become activated through auto- and trans-phosphorylation. nih.govmdpi.com These activated JAKs are responsible for phosphorylating other downstream targets, including the STAT proteins. wikipedia.org
This compound's primary action of preventing receptor assembly means that JAK1 and JAK2 are not brought into proximity and therefore remain in their inactive state. patsnap.comnih.gov This blockade of JAK activation is a direct consequence of inhibiting the extracellular cytokine-receptor interaction and is a key feature of its mechanism, preventing the signal from being transduced into the cell. patsnap.com The inhibition of the JAK/STAT pathway is a central therapeutic strategy for controlling inflammatory conditions driven by cytokines like TSLP. mdpi.comnih.gov
The activation of STAT5, and to a lesser extent other STATs, is a hallmark of TSLP signaling. nih.govnih.govbiomolther.org Activated JAK1 and JAK2 phosphorylate latent STAT5 proteins in the cytoplasm. nih.govwikipedia.org This phosphorylation causes STAT5 to dimerize, translocate to the nucleus, and act as a transcription factor, upregulating the expression of genes involved in inflammation, particularly type 2 cytokines like IL-4, IL-5, and IL-13. nih.govwikipedia.orgbiomolther.org
Consistent with its role as an upstream inhibitor, this compound effectively attenuates or blocks the phosphorylation of STAT5. patsnap.comchemrxiv.org Its parent compound, Baicalein, was shown to inhibit TSLP-stimulated STAT5 phosphorylation in cell lines. chemrxiv.org By preventing the activation of JAKs, this compound ensures that STAT5 is not phosphorylated, thus halting the signaling cascade before it reaches the nucleus and alters gene expression. patsnap.comniph.go.jp
Table 1: Summary of this compound's Mechanistic Effects
| Mechanistic Step | Target Molecule/Complex | Effect of this compound | Consequence |
|---|---|---|---|
| Receptor Binding | TSLP:TSLPR Interaction | Direct Inhibition | Prevents formation of the binary complex. |
| Complex Assembly | TSLP:TSLPR:IL-7Rα | Indirect Inhibition | Prevents formation of the ternary signaling complex. |
| Kinase Activation | JAK1 / JAK2 | Inhibition | Prevents phosphorylation and activation of JAKs. |
| Signal Transduction | STAT5 | Inhibition of Phosphorylation | Blocks STAT5 dimerization and nuclear translocation. |
While STAT5 is the primary STAT protein activated by TSLP, some studies show weak activation of STAT1 and STAT3. wikipedia.orgnih.gov The intracellular signaling of TSLP is transmitted by JAK1 and JAK2, which can subsequently involve STAT1, STAT3, and STAT5. mdpi.com Inhibitors of the JAK/STAT pathway have been shown to reduce the levels of phosphorylated JAK1, JAK2, STAT1, STAT3, and STAT5 that are increased by TSLP. nih.gov Therefore, by blocking the initial receptor activation, this compound would be expected to prevent the activation of these other STAT proteins as well.
In some cellular contexts, TSLP signaling can also involve the mitogen-activated protein kinase (MAPK) pathways, although this is not as universally established as the JAK/STAT pathway. nih.govmdpi.commdpi.com However, given that this compound acts at the very top of the signaling cascade by preventing the receptor from assembling, it would logically block all subsequent downstream pathways that are dependent on this initial event, including any potential MAPK activation. patsnap.com
Effects of this compound on Immune Cell Activation and Differentiation In Vitro
The compound this compound exerts its influence by modulating the activity of various immune cells, a process that has been primarily investigated through in vitro studies. These studies reveal a complex interplay where this compound can either directly or indirectly orchestrate immune responses by affecting the activation, maturation, and differentiation of key cellular players. The following sections detail the specific effects of this compound on different immune cell populations.
Modulation of Dendritic Cell Maturation and Function
Dendritic cells (DCs) are pivotal in initiating adaptive immune responses. wikipedia.org The interaction of this compound with DCs can trigger their maturation and activation, a critical step for priming naive T cells. researchgate.net In vitro, treatment of purified splenic CD11c+ DCs with TSLP has been shown to induce a state of semi-maturation. researchgate.net This is characterized by the upregulation of co-stimulatory molecules such as CD80 and CD86, as well as MHC class II molecules on the cell surface. researchgate.net
TSLP-activated DCs are instrumental in driving T helper 2 (Th2) cell differentiation. chikd.org These activated DCs, upon migrating to lymph nodes, can effectively prime naive CD4+ T cells, leading to their differentiation into pro-inflammatory Th2 cells. wikipedia.org This process is partly mediated by the upregulation of OX40L on DCs, which is crucial for driving Th2 differentiation. chikd.org Furthermore, TSLP-activated DCs can induce the proliferation of naive T cells and their differentiation towards a Th2 phenotype, characterized by the secretion of specific cytokines. chikd.orgresearchgate.net
| Marker | Effect of this compound Treatment on Dendritic Cells (In Vitro) | Reference |
| CD80 | Upregulation | researchgate.net |
| CD86 | Upregulation | researchgate.net |
| MHC Class II | Upregulation | researchgate.net |
| OX40L | Upregulation | chikd.org |
Regulation of Th2 Cell Differentiation and Cytokine Production (IL-4, IL-5, IL-13)
This compound plays a significant role in promoting Th2-mediated inflammation. nih.gov In vitro studies have demonstrated that TSLP can directly act on naive CD4+ T cells, in conjunction with anti-CD3 stimulation, to induce their differentiation into Th2 cells. nih.gov This leads to the production of hallmark Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). researchgate.netnih.gov
The combination of TSLP and IL-4 has been shown to amplify Th2 cell differentiation and enhance the production of Th2 cytokines. nih.gov TSLP signaling can initiate transcriptional changes associated with Th2 programming, and IL-4 signaling can further amplify and stabilize this response. nih.gov This results in an increased frequency of T cells producing IL-4, IL-5, and IL-13. nih.gov Interestingly, high concentrations of TSLP can induce a degree of Th2 cell differentiation even in the absence of IL-4 signaling in vitro. amazonaws.com This suggests that TSLP can influence the differentiation of distinct Th2 cell subsets. amazonaws.com TSLP-elicited basophils have also been shown to promote Th2 responses through the production of IL-4. frontiersin.org
| Cytokine | Effect of this compound on Naive CD4+ T Cells (In Vitro) | Reference |
| IL-4 | Increased production | researchgate.netnih.gov |
| IL-5 | Increased production | researchgate.netnih.gov |
| IL-13 | Increased production | researchgate.netnih.gov |
Influence on Basophil and Mast Cell Activation
This compound has been shown to directly influence the function of basophils and mast cells, which are key effector cells in allergic inflammation. nih.gov In vitro studies have demonstrated that TSLP can promote the maturation of basophils from bone marrow precursor cells and enhance their survival. nih.gov Both IL-3 and TSLP can independently drive basophil differentiation from progenitor cells in vitro. thermofisher.com
Furthermore, in vitro stimulation with TSLP can prime human basophils to migrate in response to eotaxin and induce their rapid and sustained activation. nih.gov This activation is mediated directly through the TSLP receptor and indirectly through an IL-3-mediated autocrine loop. nih.gov TSLP-elicited murine basophils exhibit a highly activated phenotype, with upregulated expression of receptors for IL-18 and IL-33, which are potent activators of basophils. frontiersin.org In the context of mast cells, TSLP has been shown to promote the function of the Mas-related G protein-coupled receptor X2 (MRGPRX2). frontiersin.org
| Cell Type | Effect of this compound (In Vitro) | Reference |
| Basophils | Promotes maturation and survival | nih.gov |
| Primes for migration to eotaxin | nih.gov | |
| Induces rapid and sustained activation | nih.gov | |
| Upregulates IL-18R and ST2 (IL-33R) | frontiersin.org | |
| Mast Cells | Promotes MRGPRX2 function | frontiersin.org |
Impact on Group 2 Innate Lymphoid Cells (ILC2s)
Group 2 innate lymphoid cells (ILC2s) are significant producers of type 2 cytokines and are influenced by this compound. mdpi.com In vitro studies have shown that a cytokine cocktail including TSLP, IL-25, and IL-33 can significantly increase the proliferation of human ILC2s. dovepress.com TSLP, in particular, has been shown to stimulate ILC2s to release IL-5 and IL-13. mdpi.com
While naive lung ILC2s in mice may not respond to TSLP alone in vivo, in vitro stimulation of skin-derived ILC2s with IL-18 in combination with TSLP can lead to their activation, though TSLP alone does not activate them. frontiersin.org Furthermore, TNF-α has been found to induce the production of IL-5 and IL-13 in human ILC2s, and this effect can be observed in combination with TSLP stimulation in vitro. nih.gov
| Condition | Effect on ILC2s (In Vitro) | Reference |
| TSLP, IL-25, and IL-33 cocktail | Increased proliferation | dovepress.com |
| TSLP stimulation | Release of IL-5 and IL-13 | mdpi.com |
| IL-18 + TSLP (skin-derived ILC2s) | Weak activation | frontiersin.org |
| TNF-α + TSLP | Production of IL-5 and IL-13 | nih.gov |
Effects on CD8+ T cell Homeostasis and Survival
This compound has demonstrated a direct role in the survival and homeostasis of naive CD8+ T cells in vitro. elifesciences.org Studies have shown that TSLP can enhance the survival of naive CD8+ T cells, leading to decreased apoptosis. elifesciences.org This effect is associated with the upregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov
In vitro experiments have revealed that TSLP activates the Stat5 and Akt signaling pathways in CD8+ T cells. nih.govnih.gov While TSLP increases the survival of CD8+ T cells in vitro, it does not appear to alter their homeostatic proliferation. nih.govnih.gov TSLP has been shown to maintain CD8+ T cells even in the absence of IL-7, another cytokine crucial for T cell survival. nih.govnih.gov However, the effects of TSLP appear to be differential, with a more pronounced impact on naive CD8+ T cells compared to memory CD8+ T cells. elifesciences.org
| Parameter | Effect of this compound on Naive CD8+ T Cells (In Vitro) | Reference |
| Survival | Enhanced | elifesciences.orgnih.govnih.gov |
| Apoptosis | Decreased | elifesciences.org |
| Bcl-2 Expression | Upregulated | nih.govnih.gov |
| Stat5 and Akt Signaling | Activated | nih.govnih.gov |
| Homeostatic Proliferation | No alteration | nih.govnih.gov |
Structure Activity Relationship Sar Studies and Analog Development of Tslp in 11a
Derivation from Baicalein (B1667712) and Initial Lead Identification
The journey towards TSLP-IN-11a began with the identification of Baicalein, a natural flavonoid found in Scutellaria baicalensis, as the first small molecule capable of blocking TSLP signaling pathways. nih.govresearchgate.netresearchgate.netnih.gov Screening of a natural product library revealed Baicalein's ability to selectively bind to human TSLP (hTSLP) and inhibit its interaction with the human TSLP receptor (hTSLPR). nih.govresearchgate.net This initial discovery was significant as it demonstrated the potential of small molecules to disrupt the TSLP-mediated signaling cascade, which is pivotal in the inflammatory responses characteristic of allergic diseases. nih.govresearchgate.netresearchgate.netnih.gov In vivo studies further validated Baicalein's potential, showing its effectiveness in reducing eosinophil infiltration in mouse models of allergic asthma. nih.govresearchgate.netresearchgate.netnih.gov
Subsequent SAR studies were initiated to build upon the baicalein scaffold and improve its inhibitory properties. nih.govresearchgate.netresearchgate.netpatsnap.com These studies ultimately led to the identification of compound 11a, now known as this compound, a biphenyl (B1667301) flavanone (B1672756) analog with enhanced potency as a human TSLP inhibitor. nih.govresearchgate.netresearchgate.netpatsnap.com
Structural Modifications and Potency Enhancement
The evolution from baicalein to this compound involved targeted structural modifications aimed at enhancing its inhibitory activity and optimizing its physicochemical properties. nih.gov
A key modification in the development of this compound was the introduction of a biphenyl flavanone scaffold. nih.govresearchgate.netresearchgate.netpatsnap.com This structural change from the original planar flavone (B191248) structure of baicalein to a non-planar flavanone was a critical step. nih.gov While flavanone analogs initially showed weaker hTSLP-inhibitory activities compared to their flavone counterparts, they exhibited improved kinetic solubility in phosphate-buffered saline (PBS). nih.gov This highlights the utility of the flavanone scaffold in enhancing the physicochemical properties of the inhibitors. nih.gov The addition of a biphenyl group was a strategic modification to increase binding affinity and specificity, offering a more targeted therapeutic approach. patsnap.com The resulting biphenyl flavanone analog, this compound, demonstrated moderate inhibition and good water solubility. nih.govfrontiersin.org
Through detailed SAR studies, key pharmacophoric features essential for TSLP inhibition were identified. These studies explored the impact of various substitutions on the baicalein and subsequent flavanone frameworks. The analysis of these analogs provided crucial insights into the structural requirements for effective binding to hTSLP and inhibition of its signaling pathway. nih.gov
Computational Approaches in this compound Analog Design
Computational methods have played a significant role in the design and optimization of this compound and its analogs. nih.gov These in silico techniques have provided valuable insights into the molecular interactions driving inhibitor potency and have guided the synthetic efforts.
Molecular docking simulations were employed to understand the binding mode of baicalein and its analogs to the hTSLP protein. nih.gov These simulations revealed that the hydroxyl groups of baicalein were crucial for binding to a positively charged pocket on the surface of hTSLP, specifically interacting with Lys 49 and Arg 149. researchgate.net Furthermore, the B ring of baicalein was found to interact with a hydrophobic region of hTSLP. researchgate.net This detailed understanding of the binding interactions at the molecular level has been instrumental in the rational design of more potent analogs like this compound.
The broader effort to identify small molecule TSLP inhibitors has also utilized virtual screening and fragment-based drug discovery approaches. patsnap.comnih.govfrontiersin.org Virtual screening of large compound libraries has been used to identify potential hit compounds that could disrupt the TSLP:TSLPR interaction. patsnap.comnih.govnih.gov Fragment-based drug discovery, which involves screening smaller, low-molecular-weight compounds, has also been employed to identify initial chemical fragments that can bind to the TSLP receptor. patsnap.comnih.govfrontiersin.org These fragments, although initially showing low affinity, serve as starting points for the development of more potent inhibitors through techniques like fragment linking or growing. patsnap.com This combined approach of virtual and in-vitro screening has provided a proof-of-concept for using fragments to modulate TSLP signaling. frontiersin.org
Synthetic Methodologies for this compound and its Analogs
The development of this compound, a biphenyl flavanone analog, and related compounds stemmed from structure-activity relationship (SAR) studies of baicalein (1), a natural flavonoid identified as an inhibitor of the human thymic stromal lymphopoietin (hTSLP) signaling pathway. nih.govresearchgate.net The synthetic strategies employed were aimed at exploring the key structural features of the baicalein scaffold required for potent hTSLP inhibition and improving physicochemical properties. researchgate.net
The initial synthetic efforts focused on modifying the hydroxyl groups of baicalein to probe their importance for activity. researchgate.net For instance, the three hydroxyl groups of baicalein were converted to their corresponding methoxy (B1213986) groups to yield compound 2 . researchgate.net This was followed by the synthesis of a series of flavanone analogs. researchgate.net
A crucial step in the synthesis of these flavanone analogs was the preparation of chalcone (B49325) intermediates. researchgate.net The general method for synthesizing these chalcones involved the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with a substituted benzaldehyde. researchgate.net For example, the synthesis of chalcones 4a and 4c utilized benzaldehyde, while 4b was prepared using p-anisaldehyde. researchgate.net These chalcones were then cyclized to form the corresponding flavanones. researchgate.net Specifically, chalcones were converted into flavanones 7a and 7b in yields of 56–74%. researchgate.net
The synthesis of the key biphenyl flavanone analog, this compound (referred to as 11a in the literature), involved a multi-step process that began with commercially available starting materials. researchgate.netresearchgate.net The synthetic route was designed to introduce the biphenyl moiety, a key structural feature that differentiates it from the initial lead compound, baicalein. nih.govresearchgate.net The conversion from a planar flavone structure to a non-flat flavanone structure was a deliberate design choice based on SAR studies. researchgate.net
The development of these synthetic methodologies has been instrumental in identifying this compound as a novel and potent human TSLP inhibitor, providing a promising scaffold for the future design and discovery of new anti-allergic drugs. nih.govresearchgate.netnih.gov
Preclinical in Vivo Investigations of Tslp in 11a Efficacy and Selectivity Non Human Models
Murine Models of Allergic Airway Inflammation
Thymic stromal lymphopoietin (TSLP) is recognized as a critical epithelium-derived cytokine that initiates allergic inflammation. nih.govplos.org In murine models of allergic airway inflammation, TSLP is considered a master switch that, through its action on dendritic cells and other immune cells, drives the differentiation of T helper 2 (Th2) cells, which are central to allergic responses. nih.govmdpi.com Studies using various models have consistently demonstrated that the TSLP pathway is both necessary and sufficient for the development of allergic airway inflammation. nih.gov
House Dust Mite (HDM)-Induced Allergic Airway Disease Models
In models using house dust mite (HDM) extract to induce chronic allergic asthma, repeated exposure leads to significant airway inflammation, characterized by eosinophilia, peribronchial collagen deposition, goblet cell hyperplasia, and airway hyperreactivity (AHR). nih.govplos.org These changes are accompanied by an increase in TSLP levels in the airways. nih.gov
Neutralization of TSLP with a monoclonal antibody in chronic HDM-exposed mice has been shown to reverse these features. nih.govplos.org The treatment significantly inhibited airway inflammation, prevented structural remodeling, and decreased AHR. nih.govplos.org These findings underscore the pivotal role of TSLP in both the initiation and persistence of airway inflammation and remodeling in response to chronic allergen exposure. nih.gov HDM has been shown to directly stimulate human bronchial epithelial cells to produce TSLP, which in turn can promote the proliferation of lung fibroblasts. nih.govresearchgate.net
Ovalbumin (OVA)-Challenged Mouse Models
The classic ovalbumin (OVA)-sensitized and -challenged mouse model is widely used to study acute allergic airway inflammation. In this model, TSLP levels are elevated in the lungs of wild-type mice following OVA challenge. nih.gov Genetic studies have shown that mice lacking a functional TSLP receptor fail to develop airway inflammation in the OVA model. nih.gov
Furthermore, the administration of an anti-TSLP antibody has been shown to be efficacious in controlling the progression of asthma-like symptoms in humanized mouse models (where murine TSLP is replaced with human TSLP) challenged with OVA. nih.gov These experiments demonstrate that TSLP is required at both the initial sensitization and subsequent challenge phases to generate a complete inflammatory response. nih.gov
Assessment of Eosinophil Infiltration and Inflammatory Biomarkers
A hallmark of allergic airway disease is the infiltration of eosinophils into the lung tissue. TSLP directly influences eosinophils, which express the TSLP receptor complex. mdpi.comnih.gov In vivo studies confirm that neutralizing TSLP significantly reduces airway eosinophilic inflammation in both HDM and OVA models. nih.govyoutube.com
Beyond eosinophils, TSLP neutralization leads to a reduction in key inflammatory biomarkers associated with Th2-driven inflammation. This includes decreased levels of Th2-type cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). nih.gov The table below summarizes typical findings from these preclinical models.
| Biomarker/Metric | Effect of HDM/OVA Challenge (Control Group) | Effect of TSLP Neutralization | Reference |
|---|---|---|---|
| Eosinophil Infiltration (BALF/Lung) | Significantly Increased | Significantly Reduced | nih.govyoutube.com |
| Airway Hyperreactivity (AHR) | Significantly Increased | Significantly Decreased | nih.gov |
| Peribronchial Collagen Deposition | Increased | Reduced | nih.govplos.org |
| Goblet Cell Hyperplasia | Increased | Reduced | nih.govplos.org |
| IL-4 and IL-13 Levels (Lung) | Upregulated | Downregulated | nih.gov |
Exploration in Other Preclinical Disease Models
Atopic Dermatitis Models (Non-Human)
TSLP is strongly implicated in the pathogenesis of atopic dermatitis (AD). nih.gov In murine models, the targeted overexpression of TSLP specifically in the skin is sufficient to initiate an inflammatory cascade that recapitulates the key features of human AD. nih.gov These transgenic mice develop eczematous lesions with inflammatory dermal infiltrates, a significant increase in Th2 CD4+ T cells, and elevated serum IgE levels. nih.gov
These models demonstrate that TSLP can initiate allergic inflammation in the skin, providing a valuable tool for studying the disease. nih.gov TSLP is known to be expressed by keratinocytes in the skin lesions of AD patients, where it activates dendritic cells that polarize T cells toward a Th2 allergic response. nih.gov Furthermore, TSLP has been shown to directly act on eosinophils to regulate their migration, a key process in AD. nih.gov
Glomerulonephritis Models (e.g., TSLP-transgenic mice)
The role of TSLP has also been investigated in kidney disease. Transgenic mice that overexpress TSLP have been reported to develop mixed cryoglobulinemic membranoproliferative glomerulonephritis. nih.govchikd.orgchikd.org These mice develop a systemic inflammatory disease involving the kidneys, which show thickened capillary walls, immune-deposit accumulation, and monocyte/macrophage influx, closely resembling the human disease. nih.gov
The development of this reproducible mouse model of renal involvement in mixed cryoglobulinemia allows for detailed studies of this pattern of glomerular injury. nih.govchikd.org The findings suggest that TSLP, by promoting a robust B-cell and Th2 response, can lead to the formation of immune complexes that deposit in the glomeruli, causing inflammation and injury. nih.govresearchgate.netkoreascience.kr
Cancer Models (e.g., Melanoma-associated immune microenvironment)
Information regarding the investigation of TSLP-IN-11a in preclinical cancer models, including its effects on the melanoma-associated immune microenvironment, is not available in published research.
Keratinocyte-derived TSLP has been shown to be induced by cutaneous melanoma in both mouse and human models. nih.govnih.gov This cytokine plays a role in creating a tumor-promoting microenvironment by influencing immune cells. nih.govnih.gov Specifically, TSLP can promote the progression and metastasis of melanoma. nih.govnih.gov It acts on dendritic cells that express the TSLP receptor, leading to the promotion of a subset of GATA3-expressing regulatory T cells (Tregs). nih.gov These Tregs exhibit potent suppressive activity on the proliferation of CD8+ T cells and their production of IFN-γ, thereby dampening the anti-tumor immune response. nih.govmdpi.com The role of TSLP in cancer can be complex, with some studies indicating a tumor-promoting role while others suggest a tumor-suppressing function in certain contexts. nih.govresearcher.life
Comparative Studies with Other TSLP Modulators (e.g., TSLP-traps, anti-TSLP antibodies) in Preclinical Settings
There are no available preclinical comparative studies of this compound against other TSLP modulators such as TSLP-traps or anti-TSLP antibodies.
Various strategies to modulate TSLP signaling have been investigated preclinically. These include:
Anti-TSLP Antibodies: Monoclonal antibodies that neutralize TSLP have been developed. frontiersin.orgnih.govresearchgate.net For instance, tezepelumab is an approved anti-TSLP antibody for diseases like severe asthma. frontiersin.orgnih.gov Preclinical studies with such antibodies have demonstrated a reduction in inflammatory responses. patsnap.com
TSLP-traps: These are fusion proteins created by linking the extracellular domains of the TSLP receptor (TSLPR) and the IL-7 receptor α-chain (IL-7Rα). nih.gov These "traps" are designed to bind to TSLP with high affinity, thereby preventing it from interacting with its natural receptors on cells. nih.gov Preclinical development of these traps has shown them to be potent antagonists of TSLP signaling. nih.gov
TSLP Receptor Antagonists: Other therapeutic candidates target the TSLP receptor to block downstream signaling. patsnap.compatsnap.com
These different modulators represent the ongoing efforts to therapeutically target the TSLP pathway in various diseases, including potentially cancer. researchgate.net
Advanced Research Methodologies Applied to Tslp in 11a Studies
Biochemical and Biophysical Characterization of TSLP-IN-11a Binding
The interaction of this compound with its target, the TSLP-TSLPR complex, is assessed through various biochemical and biophysical techniques to quantify binding affinity and inhibition.
ELISA-based Assays for TSLP-TSLPR Interaction
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized biochemical method to assess the inhibitory effect of this compound on the interaction between TSLP and its receptor, TSLPR nih.govresearchgate.netmybiosource.com. In these assays, the percentage of inhibition at different concentrations of this compound is measured. Studies have shown that this compound effectively inhibits the interaction between human TSLP and human TSLPR in a dose-dependent manner nih.gov. This method provides a quantitative measure of the compound's ability to block the cytokine-receptor binding event.
Bio-layer Interferometry (BLI) and Other Orthogonal Binding Assays
Bio-layer Interferometry (BLI) is a label-free optical biosensor technology used for real-time monitoring of biomolecular interactions, including kinetics (association and dissociation rates) and quantitation molekulske-interakcije.si. BLI is employed as an orthogonal binding assay to validate the inhibitory activity of compounds targeting the TSLP:TSLPR interaction patsnap.comresearchgate.net. In the context of TSLP inhibitors, BLI-based assays measure the residual TSLP:TSLPR complex formation, where strong inhibition by a compound results in a low residual percentage researchgate.net. This method complements ELISA by providing kinetic data on the binding event, offering a more comprehensive understanding of how this compound interferes with the TSLP-TSLPR complex. Other orthogonal biochemical assays, often based on TSLP-alkaline phosphatase fusion proteins, are also used to confirm inhibitory activity patsnap.comresearchgate.net.
Cellular Assays for Functional Efficacy
Beyond direct binding, cellular assays are crucial for evaluating the functional efficacy of this compound in a living system, demonstrating its ability to modulate TSLP-mediated cellular responses.
Cell Proliferation Assays (e.g., BaF3 mouse pro-B cells co-transfected with TSLPR and IL-7Rα)
Cell proliferation assays are a key tool to evaluate the functional inhibition of TSLP signaling. Mouse pro-B cell lines, such as BaF3 cells, are commonly used for this purpose researchgate.netkyinno.comresearchgate.net. These cells, when co-transfected with human TSLPR and human IL-7Rα, become dependent on TSLP for their proliferation researchgate.netresearchgate.netgenscript.com. The ability of this compound to inhibit TSLP-driven proliferation in these genetically modified BaF3 cells serves as a direct measure of its functional efficacy in blocking the TSLP signaling pathway google.comgoogle.com. TSLP-induced proliferation in such cells can be assessed by methods like Alamar Blue, measuring absorbance changes researchgate.net.
Cytokine and Chemokine Release Assays (e.g., CCL17 from activated dendritic cells)
TSLP plays a critical role in allergic inflammation by activating dendritic cells (DCs) to produce various pro-inflammatory cytokines and chemokines, including CCL17 (also known as TARC) and CCL22 (MDC) google.comgoogle.comnih.govescholarship.orgnih.govfrontiersin.org. Assays measuring the release of these chemokines from activated dendritic cells are used to assess the functional impact of this compound. TSLP-stimulated DCs activate CD4+ T cells and can lead to Th2 differentiation google.comfrontiersin.orgnih.gov. Inhibitors of TSLP, such as this compound, are expected to significantly reduce the production of these chemokines, thereby mitigating the downstream inflammatory cascade google.comgoogle.comfrontiersin.org.
Western Blot Analysis for Phosphorylation States (e.g., pSTAT5)
Western blot analysis is utilized to investigate the effect of this compound on intracellular signaling pathways, specifically the phosphorylation states of key signaling molecules such as STAT5. TSLP binding to its receptor complex activates Janus kinases (JAKs), leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription 5 (STAT5) nih.govresearchgate.netgoogle.comwikipedia.orgnih.govnih.gov. Studies on this compound have demonstrated its ability to inhibit TSLP-induced STAT5 phosphorylation in human mast cell (HMC-1) cells nih.govresearchgate.net. Cells are pretreated with this compound at various concentrations and then stimulated with TSLP, followed by analysis of pSTAT5 levels by Western blotting. The relative densities of pSTAT5 are quantified, indicating a dose-dependent inhibition of STAT5 signaling by the compound nih.govresearchgate.net.
Gene Expression Analysis in this compound Research
Advanced research methodologies applied to this compound studies have primarily focused on its ability to modulate gene expression, particularly the suppression of TSLP itself. This compound, or a closely related chalcone (B49325) derivative acting as a TSLP inhibitor, operates through an indirect mechanism by targeting BET family proteins patsnap.com. These BET family proteins are crucial regulators of gene expression, and their modulation by this compound leads to the suppression of TSLP transcription in keratinocytes patsnap.com. This represents a novel strategy for conditions characterized by TSLP overexpression, offering an alternative to direct cytokine blockade patsnap.com.
While comprehensive, large-scale gene expression profiling (such as RNA-seq or microarray data) specifically detailing a broad spectrum of genes directly modulated by this compound beyond TSLP itself is not extensively detailed in the provided literature, the core finding in gene expression analysis related to this compound is its capacity to reduce the transcriptional activity of the TSLP gene. This suppression of TSLP mRNA is a direct consequence of its interaction with BET family proteins patsnap.com.
The reduction in TSLP gene expression by this compound is significant because TSLP acts as a critical upstream cytokine in various inflammatory and allergic pathways. TSLP typically binds to its receptor complex (TSLPR and IL-7Rα) to activate downstream signaling pathways, including Janus kinases (JAKs) and signal transducers and activators of transcription (STATs), which subsequently lead to the transcription of numerous target genes involved in immune responses nih.govfrontiersin.org. For instance, TSLP has been shown to significantly alter the expression of hundreds of genes in human airway smooth muscle cells, affecting pathways related to calcium ion transmembrane transporter activity, GPCR activity, and calcium channel regulatory activity atsjournals.org. TSLP also promotes the expression of OX40L and the production of Th2 chemokines like CCL17 and CCL21 on dendritic cells frontiersin.org. Furthermore, TSLP can induce MUC5B expression in human airway epithelial cells nih.gov.
Detailed Research Findings:
A key finding regarding this compound's impact on gene expression is its ability to suppress TSLP transcription. This mechanism, observed with related chalcone derivatives that target BET family proteins, directly reduces the cellular production of TSLP mRNA patsnap.com. This suppression is critical in contexts where TSLP overexpression drives pathological conditions.
Data Table:
| Gene Target | Effect on Gene Expression | Cell Type/Context | Reference |
| TSLP | Decreased Transcription | Keratinocytes | patsnap.com |
Future Research Directions and Challenges
Elucidating Undiscovered TSLP-IN-11a-Mediated Pathways
While TSLP is known to signal through a heterodimeric receptor complex involving TSLPR and IL-7Rα, leading to the activation of JAK1, JAK2, and subsequent phosphorylation of STAT5A and STAT5B, the precise and comprehensive mechanisms by which this compound exerts its inhibitory effects warrant further in-depth investigation. wikipedia.orgnih.govkactusbio.commdpi.com Current understanding suggests that this compound, as a biphenyl (B1667301) flavanone (B1672756) analog, directly interferes with TSLP signaling. patsnap.comresearchgate.netnih.gov However, future research needs to fully characterize the specific binding sites and conformational changes induced by this compound on the TSLP-receptor complex.
Undiscovered pathways could involve subtle modulations of downstream signaling components beyond the canonical JAK/STAT pathway or potential interactions with other cellular targets that indirectly impact TSLP production or activity. For instance, some TSLP inhibitors have been found to act by targeting BET family proteins, indirectly reducing TSLP expression, suggesting diverse inhibitory mechanisms can exist. patsnap.com Advanced computational techniques, such as unbiased molecular dynamics simulations and Markov state models, will be crucial in elucidating potential alternative binding pathways and identifying novel interaction hotspots, thereby informing future rational drug design efforts. patsnap.com Furthermore, investigating whether this compound exhibits differential activity against various TSLP isoforms (long vs. short) or specific components of the TSLP receptor complex could uncover nuanced therapeutic opportunities. scielo.brmdpi.com
Development of Advanced Analogues with Improved Potency and Specificity
This compound itself represents a significant improvement in potency over its precursor, baicalein (B1667712), due to its optimized biphenyl flavanone structure. patsnap.comresearchgate.netnih.gov However, the continuous pursuit of advanced analogues with even greater potency, enhanced specificity, and improved pharmacokinetic properties remains a critical research direction. Medicinal chemistry optimization will focus on exploring additional structural modifications to the existing scaffold of this compound to further refine its interaction with the TSLP binding domain. patsnap.com
This process will involve iterative synthesis and rigorous biological evaluation to identify compounds with superior binding affinities and reduced off-target effects. Fragment-based drug discovery approaches, which have been instrumental in identifying initial TSLP inhibitors, should continue to be refined to achieve nanomolar binding affinities, making these small molecules more clinically viable. patsnap.com The goal is to develop next-generation this compound analogues that not only exhibit enhanced efficacy at lower concentrations but also possess a highly selective profile, minimizing potential interactions with other biological pathways and thereby reducing the likelihood of adverse effects. This optimization will be guided by a deeper understanding of TSLP-receptor interactions derived from structural biology and computational modeling.
Investigation of this compound in Broader Disease Pathogenesis (Preclinical)
TSLP has been extensively implicated as a master regulator in the pathogenesis of a wide array of inflammatory and allergic diseases beyond its initial association with allergic asthma. These include atopic dermatitis, allergic rhinitis, chronic obstructive pulmonary disease (COPD), inflammatory bowel disease, certain cancers, fibrotic conditions, and autoimmune disorders such as psoriasis and rheumatoid arthritis. patsnap.comnih.govkactusbio.commdpi.commdpi.comoup.comoup.comfrontiersin.orgresearchgate.netpatsnap.combiomolther.orgnih.govnih.govmdpi.comnih.govnih.gov
Given this compound's established role as a potent TSLP inhibitor, a crucial future research direction involves its comprehensive preclinical investigation in these broader disease contexts. This would entail evaluating its efficacy in various in vitro and in vivo animal models relevant to these conditions. For example, preclinical studies could assess this compound's ability to:
Reduce inflammatory biomarkers and improve lung function in models of COPD. patsnap.com
Ameliorate skin lesions and inflammation in models of atopic dermatitis and psoriasis. patsnap.commdpi.comnih.gov
Modulate immune responses and disease progression in models of inflammatory bowel disease or rheumatoid arthritis. nih.gov
Investigate its potential role in inhibiting tumor angiogenesis or progression in relevant cancer models, as TSLP has been linked to certain cancers. patsnap.comnih.govkactusbio.comoup.comoup.com
These preclinical studies are vital to determine the full therapeutic spectrum of this compound and to identify novel indications where it could offer significant clinical benefit.
Integration of this compound Research with Systems Biology Approaches
The complexity of TSLP-mediated inflammatory networks necessitates the integration of this compound research with systems biology approaches. This multidisciplinary strategy aims to provide a holistic and comprehensive understanding of the compound's effects on biological systems. Systems biology tools, including transcriptomics, proteomics, metabolomics, and advanced bioinformatics, can be employed to:
Identify Global Molecular Changes: Analyze changes in gene expression, protein profiles, and metabolic pathways in response to this compound treatment in cellular and animal models. This can reveal unforeseen effects and compensatory mechanisms.
Uncover Novel Biomarkers: Discover new biomarkers that predict treatment response or disease progression, facilitating patient stratification for future clinical trials.
Map Network Perturbations: Utilize computational modeling and network analysis to map how this compound perturbs complex inflammatory signaling networks, providing insights into its primary and secondary effects. mdpi.comnvmm.nl
By integrating this compound research with systems biology, researchers can move beyond single-target analyses to gain a deeper, more predictive understanding of its therapeutic impact, ultimately accelerating its development towards precision medicine applications. mdpi.com
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate TSLP-IN-11a's mechanism of action in preclinical models?
- Use a combination of competitive binding assays (e.g., surface plasmon resonance) and functional readouts (e.g., IL-6/IL-8 cytokine suppression in human bronchial epithelial cells). Include dose-response curves to establish EC₅₀ values and compare potency against known TSLP inhibitors. Validate specificity via CRISPR-mediated knockout of TSLP receptors in control experiments .
Q. How should researchers design assays to assess this compound's pharmacokinetic (PK) properties?
- Employ LC-MS/MS for quantitating plasma/tissue concentrations and compartmental modeling to calculate half-life, bioavailability, and volume of distribution. Include control groups with vehicle administration and validate assays using spiked matrix samples to ensure accuracy .
Q. What methods are critical for confirming this compound's target engagement in cellular models?
- Combine Western blotting (to measure downstream JAK/STAT phosphorylation) with cellular thermal shift assays (CETSA) to verify direct target binding. Use siRNA knockdown of TSLP as a positive control and include time-resolved fluorescence resonance energy transfer (TR-FRET) for high-throughput screening .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Conduct tissue distribution studies to assess compound penetration at disease-relevant sites (e.g., lung parenchyma). Perform ex vivo pharmacodynamic assays on biopsy samples and correlate results with plasma PK. Use mechanistic PK/PD modeling to identify barriers like protein binding or metabolic instability .
Q. What strategies optimize this compound's experimental protocol for translational research?
- Implement adaptive trial designs with pre-specified interim analyses to adjust dosing regimens. Integrate biomarker panels (e.g., serum TSLP levels, eosinophil counts) for real-time efficacy monitoring. Validate assays across multiple labs to ensure reproducibility and include blinded sample analysis to reduce bias .
Q. How should researchers analyze conflicting data from this compound's off-target effects in multi-omics studies?
- Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to RNA-seq/proteomics datasets and prioritize hits with false discovery rate (FDR) correction. Validate findings using orthogonal methods (e.g., siRNA rescue experiments) and cross-reference with published chemical proteomics databases to distinguish assay artifacts from true off-target interactions .
Methodological Guidance
- Data Presentation : Include tables comparing IC₅₀ values across assays (e.g., Table 1: In vitro potency of this compound in primary vs. immortalized cell lines) and figures showing dose-response relationships with error bars representing SEM .
- Statistical Rigor : Use mixed-effects models for longitudinal in vivo studies and Mann-Whitney U tests for nonparametric data. Pre-register analysis plans to avoid post hoc data dredging .
- Reproducibility : Follow ARRIVE guidelines for animal studies and document batch numbers for critical reagents (e.g., this compound synthesis lot numbers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
